9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride, also known as Acridine mustard or ICR 170, is a synthetic compound with significant implications in biochemical research and potential therapeutic applications. This compound belongs to the class of nitrogen mustards and is noted for its cytotoxic properties, which are utilized in cancer treatment.
The compound is derived from acridine, a nitrogen-containing heterocyclic organic compound. Its synthesis involves the modification of acridine structures to enhance their biological activity. The chemical is classified under various identifiers, including the CAS number 17070-45-0 and PubChem CID 24896.
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is classified as a biochemical agent with potential mutagenic properties. It is categorized under hazardous substances due to its toxic effects and potential carcinogenicity.
The synthesis of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or specific to laboratory protocols.
The molecular formula of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is . Its structure can be represented as follows:
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine participates in several chemical reactions:
The mechanism of action of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine primarily involves:
Data on its efficacy indicates that it may exhibit selective toxicity towards certain tumor types while causing minimal damage to normal tissues.
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural confirmation.
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine has several scientific uses:
This bifunctional compound exhibits a dual mechanism of DNA interaction through intercalation and alkylation. The planar acridine core inserts between DNA base pairs, causing significant structural distortions. Upon intercalation, the molecule's chloroethyl arms facilitate covalent bonding with nucleophilic sites on DNA bases (primarily N-7 of guanine), forming covalent adducts that cross-link DNA strands [2] [6]. This dual functionality distinguishes it from monofunctional intercalators like proflavine [3].
Biophysical studies of structurally analogous acridines reveal key binding parameters:
Table 1: Biophysical Parameters of DNA Binding for Acridine Derivatives
Compound Feature | Intercalation Parameters | Alkylation Targets | Structural Impact |
---|---|---|---|
Acridine Core | Ka = 6.5×104 M-1 [4] | N/A (non-alkylating) | Helix unwinding, viscosity increase |
Chloroethyl Arms | Facilitates anchoring after intercalation | N-7 guanine, O-6 guanine | Cross-linking, helix distortion |
Methoxy Group | Modulates DNA affinity | Minor groove contacts | Alters sequence preference |
Bifunctional Design | Ka reduced vs. monofunctional | Bifunctional alkylation | Severe helix distortion, DSBs |
Spectroscopic analyses demonstrate characteristic hypochromism (35-50% reduction) and bathochromic shifts (15-20 nm) in the 360-500 nm absorption range upon DNA binding, confirming intercalative complex formation [4] [6]. The alkylation kinetics follow second-order kinetics with half-lives of 30-60 minutes under physiological conditions, generating DNA cross-links that impede strand separation during replication [2] [10].
This compound induces predominantly frameshift mutations through a signature mechanism: intercalation distorts the DNA helix, causing replication slippage while alkylation stalls replication forks. The methoxy group at position 2 confers selective affinity for poly(dA-dT) sequences (≈10-fold higher binding constant vs. GC-rich regions) where frameshift susceptibility is maximized [4] [5].
Compared to the structurally similar mutagen ICR-191 (6-chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine), our compound exhibits:
Table 2: Mutagenic Profiles of Acridine Derivatives in Bacterial Systems
Compound | Chemical Structure | Primary Mutation Type | TA1537 Mutagenicity (revertants/nmol) | uvrB Repair Efficiency | |
---|---|---|---|---|---|
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine | Ethylamino linker | Frameshifts (85%) | 4200 ± 300 | <20% | |
ICR-191 | Propylamino linker | Frameshifts (70%) Base substitutions (30%) | 3200 ± 250 | 50-70% | [2] [7] |
1-Nitro Derivative | Nitro group at R1 | Base substitutions (90%) | 5800 ± 400 | <5% | [7] |
ACMA (9-Amino-6-chloro-2-methoxyacridine) | Non-alkylating | Frameshifts (95%) | 850 ± 75 | >80% | [4] [5] |
Notably, nitro-substituted derivatives (e.g., 1-nitro analog) exhibit distinct mutagenic profiles—generating primarily base-pair substitutions via nitroreduction to hydroxylamine intermediates rather than frameshifts [7]. This highlights how minor structural modifications dramatically alter mutagenic outcomes. The compound's exceptional frameshift potency stems from the synergistic effect of intercalation-mediated helix distortion and alkylation-induced replication blocks [4] [7].
This acridine derivative actively evades and compromises DNA repair pathways:
Mismatch Repair (MMR) suppression: In human HL-60 cells, exposure induces phosphorylation of histone H2AX (γH2AX), indicating double-strand breaks (DSBs). Crucially, γH2AX foci persist >24 hours post-exposure, suggesting MMR dysfunction [2] [4].
Replication fidelity disruption: The compound reduces replication accuracy by two mechanisms:
Chlorophyllin (CHL), a known anti-mutagen, demonstrates protective effects by forming stacking complexes (Ka > 105 M-1) with the acridine moiety. A 2-3 fold CHL excess reduces mutagen-DNA complexes by 50% and completely abolishes γH2AX formation in HL-60 cells [2]. Methylxanthines (caffeine, pentoxifylline) similarly reduce DNA binding through hetero-complex formation (KAC ≈ 103 M-1), decreasing free mutagen concentration [6].
Table 3: DNA Repair System Interactions and Modulators
Repair Pathway | Compound's Impact | Modulating Agents | Protective Mechanism | Efficiency |
---|---|---|---|---|
Nucleotide Excision Repair (NER) | uvrB evasion (<20% repair) | N/A | N/A | Low repair efficiency |
Mismatch Repair (MMR) | Persistent γH2AX foci | CHL (chlorophyllin) | Sequesters free mutagen | 100% γH2AX suppression at 1μM CHL [2] |
Base Excision Repair (BER) | Alkylation adducts partially processed | Caffeine | Hetero-complex formation | 40-60% mutagenicity reduction [6] |
Translesion Synthesis | Replication fork collapse | Pentoxifylline | Competitive DNA binding | 30-50% replication rescue |
The compound's genotoxicity is quantifiable via Comet assay (DNA fragmentation) and γH2AX flow cytometry, with dose-dependent responses observed at concentrations >0.5 μM. Crucially, replication-dependent γH2AX formation indicates that S-phase cells are most vulnerable, explaining the compound's selective toxicity in rapidly dividing cells [2] [4].
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